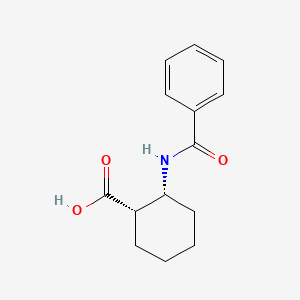

(+)-cis-2-Benzamidocyclohexanecarboxylic acid

描述

(+)-cis-2-Benzamidocyclohexanecarboxylic acid (CAS 26685-82-5) is a chiral organic compound with the molecular formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol . It features a cyclohexane ring substituted with a benzamido group and a carboxylic acid group in a cis-configuration. Key properties include:

- Physical State: White to off-white crystalline powder .

- Melting Point: Conflicting reports exist: 131–133°C vs. 205–209°C . This discrepancy may arise from differences in purity, polymorphs, or measurement protocols.

- Solubility: Soluble in alcohols, ketones, and acids; slightly soluble in water .

- Optical Activity: Specific rotation [α]²⁰/D = +34° (c = 1% in chloroform) .

- Stereochemistry: (1S,2R)-configuration, contributing to its chiral resolution utility in organic synthesis .

Applications: It serves as a chiral building block for pharmaceuticals, catalysts, and resolving agents for enantiomer separation .

属性

IUPAC Name |

(1S,2R)-2-benzamidocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16)(H,17,18)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUANNVQABXUYKU-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26685-82-5 | |

| Record name | (+)-cis-2-Benzamidocyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-cis-2-Benzamidocyclohexanecarboxylic acid typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of aromatic compounds or the cyclization of linear precursors.

Introduction of the Benzamide Group: The benzamide group is introduced through an amidation reaction, where an amine reacts with a benzoyl chloride in the presence of a base.

Addition of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide followed by acidification.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

化学反应分析

Types of Reactions

(+)-cis-2-Benzamidocyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of different amides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.

科学研究应用

Synthesis of Chiral Ligands

One of the primary applications of (+)-cis-2-benzamidocyclohexanecarboxylic acid is in the synthesis of chiral ligands. Research has demonstrated that this compound can be transformed into various chiral 1,3-diamines, which serve as effective ligands in asymmetric catalysis. For instance, a study reported the synthesis of thirteen different chiral 1,3-diamines from this acid, which were then utilized in Cu-catalyzed asymmetric Henry reactions. The results indicated excellent yields (up to 98%) and enantiomeric excesses (up to 91%) under optimized conditions .

Catalysis in Organic Reactions

The synthesized chiral ligands derived from this compound have been applied in various catalytic processes:

- Asymmetric Henry Reaction : The ligands facilitated the reaction between benzaldehyde and nitromethane, showcasing the ability to control enantioselectivity based on substituents on the amino groups .

- Other Catalytic Reactions : The versatility of these ligands extends to other reactions such as asymmetric hydrogenation and carbon-carbon bond formation, demonstrating their broad applicability in synthetic organic chemistry .

Intermediates in Pharmaceutical Synthesis

Due to its chiral nature, this compound serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are utilized to create compounds with specific biological activities, enhancing drug development processes .

Case Study 1: Asymmetric Synthesis

In a notable study published in Chemistry - A European Journal, researchers synthesized chiral ligands from this compound and applied them in asymmetric synthesis reactions. The study highlighted how modifying the ligand structure influenced reaction outcomes, providing insights into ligand design for improved selectivity .

Case Study 2: Ligand Performance

Another investigation focused on the performance of these chiral ligands in various catalytic systems. Results showed that different substituents on the ligands significantly impacted their effectiveness, leading to advancements in designing more efficient catalysts for industrial applications .

作用机制

The mechanism of action of (+)-cis-2-Benzamidocyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

相似化合物的比较

Structural and Functional Group Comparisons

The following compounds are structurally or functionally related:

(+)-cis-2-Benzamidocyclohexanecarboxylic Acid vs. Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)

Benzilic Acid (CAS 76-93-7, C₁₄H₁₂O₃) has two phenyl groups and a hydroxyl-acetic acid backbone .

Key Differences :

- The benzamido group in the target compound enhances its utility in stereoselective reactions, while benzilic acid’s diphenyl-hydroxyl structure makes it valuable in the Benzilic Acid Rearrangement .

(+)-cis vs. (-)-cis-2-Benzamidocyclohexanecarboxylic Acid

The (-)-cis enantiomer (CAS 26693-55-0) shares the same molecular formula but opposite stereochemistry .

Key Differences :

- Enantiomers exhibit identical physical properties (e.g., melting point, solubility) but divergent biological activities, critical in drug design .

生物活性

(+)-cis-2-Benzamidocyclohexanecarboxylic acid (CAS Number: 26685-82-5) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C₁₄H₁₇NO₃, with a molecular weight of 247.29 g/mol. The compound has a melting point ranging from 205 to 209 °C and a boiling point of approximately 506.1 °C at 760 mmHg . Its structure features a cyclohexane ring substituted with a benzamide and carboxylic acid functional groups, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is known to undergo nucleophilic acyl substitution reactions, allowing it to react with various nucleophiles in biological systems.

Interaction with Biological Pathways

Research indicates that this compound may influence several biological pathways, particularly those related to lipid metabolism and enzyme inhibition. For instance, it has been studied as a potential inhibitor of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis . Inhibition of DGAT1 can lead to reduced triglyceride levels and may have implications for treating metabolic disorders.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Inhibition Potency : Studies have shown that the compound exhibits significant inhibition against DGAT1 in both human and mouse models, comparable to other known inhibitors in the same class .

- Pharmacokinetics : Early pharmacokinetic studies suggest moderate bioavailability and clearance rates in animal models, indicating potential for therapeutic use .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Inhibition Studies : A series of compounds derived from this structure were synthesized and tested for DGAT1 inhibition. The results indicated that modifications to the benzamide moiety can significantly enhance inhibitory potency .

Compound Inhibition Potency (IC50) Remarks Compound A 50 nM High potency Compound B 200 nM Moderate potency Compound C 400 nM Lower potency - Metabolic Impact : In vivo studies demonstrated that administration of this compound led to a reduction in triglyceride levels in mouse models, supporting its potential application in metabolic syndrome therapies .

- Safety Profile : Toxicity assessments indicate that the compound exhibits low acute toxicity; however, further studies are required to evaluate long-term safety and potential side effects .

常见问题

Q. What are the recommended methods for synthesizing (+)-cis-2-Benzamidocyclohexanecarboxylic acid with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves stereoselective cyclohexane ring functionalization. A common approach is the coupling of benzamide derivatives with cis-cyclohexanecarboxylic acid precursors under anhydrous conditions. Chiral auxiliaries or catalysts (e.g., Rhodium(I)-based systems) can enhance enantioselectivity. Post-synthesis, chiral HPLC (using polysaccharide-based columns) or capillary electrophoresis is recommended for purity validation .

Q. How can researchers confirm the stereochemical configuration of this compound experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For routine analysis, circular dichroism (CD) spectroscopy combined with computational simulations (e.g., DFT-based CD spectra prediction) provides reliable stereochemical validation. Nuclear Overhauser Effect (NOE) NMR experiments can also differentiate cis/trans isomers by analyzing spatial proximity of protons .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is effective for quantification. For enhanced sensitivity, LC-MS using electrospray ionization (ESI) in positive ion mode is preferred. Calibration curves should be prepared using certified reference standards (≥98% purity, validated by NMR and elemental analysis) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?

- Methodological Answer : The cis-configuration enables optimal spatial alignment with enzyme active sites. For example, in cyclooxygenase (COX) inhibition assays, molecular docking simulations reveal that the cis-amide group forms hydrogen bonds with catalytic residues (e.g., Tyr385). Comparative studies with trans-isomers show a 5–10× reduction in IC50 values for the cis-form, highlighting stereochemical dependency .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Discrepancies often arise from solvent polarity and temperature variations. A systematic approach involves: (i) Measuring solubility in a standardized solvent set (e.g., DMSO, ethanol, water) using gravimetric or UV-spectrophotometric methods. (ii) Applying Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity. (iii) Validating results via independent techniques (e.g., dynamic light scattering for aggregation detection) .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways, such as acid-catalyzed hydrolysis. Key parameters include frontier molecular orbitals (HOMO/LUMO) for electron transfer analysis and transition state optimization. Molecular dynamics (MD) simulations further predict solvent effects on reaction kinetics .

Q. What experimental designs mitigate racemization during derivatization of this compound?

- Methodological Answer : Racemization is minimized by: (i) Avoiding high temperatures (>60°C) during acylation/alkylation reactions. (ii) Using non-polar solvents (e.g., dichloromethane) to stabilize the transition state. (iii) Incorporating chiral catalysts (e.g., proline-derived organocatalysts) to retain stereochemical integrity. Post-reaction analysis via polarimetry or chiral GC-MS ensures enantiopurity .

Data Analysis & Reporting Guidelines

Q. How should researchers address variability in biological assay results involving this compound?

- Methodological Answer : Variability is addressed by: (i) Replicate experiments (n ≥ 3) with statistical power analysis (α = 0.05). (ii) Normalizing data to internal controls (e.g., housekeeping genes in cellular assays). (iii) Applying multivariate regression to identify confounding factors (e.g., solvent residuals). Reporting must include raw data, confidence intervals, and effect sizes per RSC guidelines .

Q. What are best practices for comparative studies between this compound and structural analogs?

- Methodological Answer : (i) Use a common scaffold (e.g., cyclohexanecarboxylic acid) for analog synthesis. (ii) Benchmark physicochemical properties (logP, pKa) via shake-flask or potentiometric methods. (iii) Structure-Activity Relationship (SAR) analysis using 3D-QSAR models (e.g., CoMFA/CoMSIA). Include crystallographic data for analog comparison to ensure structural fidelity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。